N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. The compound includes multiple functional groups such as sulfamoyl, dithia, and diazatricyclo moieties, which contribute to its chemical reactivity and biological interactions.
This compound is cataloged under the CAS number 862976-81-6, and it is available for research purposes from various chemical suppliers such as Benchchem and A2B Chem. It is primarily utilized in organic synthesis and biological studies due to its intricate structure and properties.
The compound can be classified as an organic sulfonamide derivative with a complex bicyclic framework. Its classification encompasses aspects of medicinal chemistry due to its potential pharmacological activities.
The synthesis of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves several steps:
The synthetic route often requires specific reagents and controlled reaction conditions (temperature, solvent choice) to facilitate the formation of the desired product while preventing side reactions.
The molecular formula for this compound is with a molecular weight of approximately 430.6 g/mol. The structure contains several rings and functional groups that contribute to its unique properties.
CSc1sc2c(n1)ccc1c2sc(n1)Nc1sc2c(n1)cc1c(c2)OCO1
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can participate in various chemical reactions including:
The reactivity of this compound is influenced by the electron-donating or withdrawing nature of its functional groups and the steric hindrance provided by its bicyclic structure.
The mechanism of action for N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with biological targets such as enzymes or receptors:
The exact mechanism may vary depending on the specific biological context and target molecules involved in the interaction.
While detailed physical properties such as melting point or boiling point are not readily available for this specific compound, general characteristics can include:
Key chemical properties include:
Relevant data on density or flash points are not specified but typically would be assessed during laboratory evaluations.
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has several applications in scientific research:
This compound's multifaceted nature makes it a valuable asset in various fields ranging from medicinal chemistry to materials science.
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3